BMS-538158

Description

Contextualization within Contemporary Antiviral Compound Discovery

Contemporary antiviral compound discovery is a dynamic field driven by the persistent threat of viral pathogens and the emergence of drug resistance. The process involves identifying and developing molecules that can interfere with viral life cycles, often targeting specific viral proteins or host cell pathways essential for viral replication. The urgent need for new antiviral agents, particularly those with broad-spectrum activity, has been highlighted by recent pandemics. umn.edunih.govbms.comrsc.org Research efforts span various approaches, from targeting viral enzymes like polymerases and proteases to inhibiting viral entry or interfering with host cell processes that viruses exploit. nih.govscispace.comnih.govbiorxiv.orgnih.gov Within this landscape, BMS-538158 has emerged as a compound investigated for its potential antiviral properties.

Overview of this compound's Significance as a Research Compound

This compound is recognized as a chemical compound that has been part of antiviral research endeavors. Its chemical name is acetamide (B32628), 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-, and it has a PubChem CID of 11623734. nih.govwikidata.orgontosight.ai The compound's significance lies in its inclusion in research and patent literature alongside other known or experimental antiviral agents, suggesting it was explored as a potential therapeutic candidate. googleapis.comgoogle.comgoogle.comgoogleapis.comnipo.gov.uaepo.org While specific detailed research findings on its mechanism of action or efficacy across a wide range of viruses are not extensively detailed in the immediately available information, its presence in lists of compounds being investigated for antiviral activity, particularly in the context of HIV, indicates its role as a subject of scientific inquiry within the pharmaceutical industry. google.comgoogle.comepo.org Its chemical structure, featuring an acetamide backbone and a fluorophenylmethyl group, provides a basis for understanding its potential interactions with biological targets, a crucial aspect in predicting pharmacological activity. ontosight.ai

Historical Development within Relevant Therapeutic Areas (e.g., Antiviral Agents, HIV Research)

The historical development of antiviral agents has seen significant progress, particularly in the treatment of diseases like HIV/AIDS. The understanding of viral life cycles and the identification of key viral enzymes and processes have paved the way for the development of targeted therapies. nih.govnih.gov The history of HIV research, for instance, has moved from early monotherapies to highly active antiretroviral therapy (HAART) involving combinations of drugs targeting different stages of the viral life cycle, such as reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors. nih.govscispace.com

This compound's historical context is primarily situated within these broader efforts to discover and develop antiviral compounds. Its appearance in patent applications and research listings alongside various classes of HIV inhibitors, including gp41 inhibitors, CXCR4 inhibitors, gp120 inhibitors, and integrase inhibitors, suggests it was investigated as part of research programs aimed at combating HIV. google.comgoogle.comepo.org The prefix "BMS" in its name implies its origin from Bristol Myers Squibb, a company known to be involved in HIV research and the development of antiviral therapies. bms.com While the specific stage of development this compound reached is not explicitly detailed in the provided information, its mention in the context of combination formulations and lists of research compounds indicates it was part of the exploratory or preclinical phases of antiviral drug discovery. google.comgoogle.com The continuous need for new antiviral agents to overcome resistance and improve treatment outcomes underscores the importance of investigating compounds like this compound in the historical trajectory of antiviral research. nih.govnih.gov

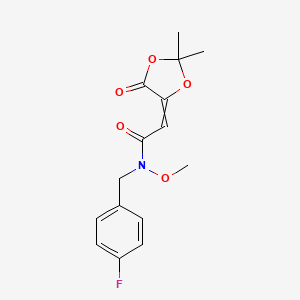

Structure

3D Structure

Properties

Molecular Formula |

C15H16FNO5 |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |

InChI |

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3 |

InChI Key |

JLUPGSPHOGFEOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Bms 538158

Elucidation of Primary Molecular Target: HIV Integrase

BMS-538158 has been identified as a compound of interest in the context of HIV treatment, specifically in relation to HIV integrase. epo.orggoogleapis.comgoogle.com

Role of HIV Integrase in the Viral Life Cycle

HIV integrase (IN) is an essential enzyme for the replication of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov This enzyme mediates the integration of the double-stranded viral DNA reverse transcript into the host cell's chromatin, a critical step in the HIV-1 replication cycle. nih.govnih.gov

The integration process involves two key catalytic reactions: 3′ processing and DNA strand transfer. nih.gov These reactions occur within the retroviral preintegration complex (PIC). nih.gov Integrase binds to the U3 and U5 ends of the viral DNA, forming a stable synaptic complex (SSC), also known as the intasome, in the cytoplasm of the infected cell. nih.gov Following SSC formation, integrase processes the viral DNA 3′ ends, generating reactive CAOH-3′ termini. nih.gov These termini then serve as substrates for the subsequent DNA strand transfer reaction, where the viral DNA 3′ hydroxyls attack phosphodiester bonds in the target cellular DNA. nih.gov In HIV-1 integrase, the attack sites on the target DNA strands are separated by five nucleotides. nih.gov Cellular enzymes are likely involved in completing the integration process by removing unpaired nucleotides, filling gaps, and ligating the viral DNA ends to the target DNA. nih.gov

Specific Binding Interactions with the Integrase Enzyme

Integrase inhibitors can target the enzyme's active site, as is the case with integrase strand transfer inhibitors (INSTIs), or they can act allosterically. nih.gov Allosteric integrase inhibitors (ALLINIs), for instance, can compete with host proteins like LEDGF/p75 for binding to integrase, disrupting the enzyme's assembly with viral DNA and allosterically inhibiting its function. nih.gov While specific detailed binding interaction data for this compound with HIV integrase is not extensively detailed in the provided search results, its classification alongside known integrase inhibitors like GSK364735C, BMS-707035, and MK-2048 suggests it interacts with the integrase enzyme to exert its effect. epo.orggoogleapis.comgoogle.comepo.orggoogle.comgoogle.comgoogle.com.na The precise mode of action or binding affinity to the pharmacologically important site of action is a crucial aspect of understanding its potential. googleapis.com

Downstream Cellular and Viral Pathway Modulations Resulting from Integrase Inhibition

Inhibition of HIV integrase by compounds like this compound would primarily impact the integration step of the viral life cycle. By preventing or disrupting the integration of viral DNA into the host genome, the formation of a stable provirus is inhibited. This, in turn, prevents the subsequent transcription and translation of viral genes, effectively halting the production of new viral particles. This disruption of the viral life cycle at the integration stage is a key mechanism by which integrase inhibitors exert their antiviral effect.

Investigation of Potential Secondary or Off-Target Enzymatic Interactions

While the primary focus for this compound appears to be HIV integrase, investigations into potential secondary or off-target enzymatic interactions are crucial for a complete understanding of its pharmacological profile. The provided search results mention that compounds can be investigated for various properties like anti-inflammatory, anticancer, or antimicrobial activities based on similar structures. ontosight.ai Additionally, the modulation of pharmacokinetic properties of therapeutics, potentially through inhibition of cytochrome P450 enzymes, is a relevant consideration for drug development. google.com Although specific off-target interactions for this compound are not explicitly detailed in the search results, the broader context of drug discovery and development necessitates such investigations to assess selectivity and potential for unintended biological effects.

Structure Activity Relationship Sar Studies of Bms 538158 and Analogues

Identification of Key Structural Motifs Essential for HIV Integrase Inhibition

While detailed SAR studies specifically on BMS-538158 as an HIV integrase inhibitor are not extensively provided in the search results, the general structural components of the molecule can be discussed in the context of typical SAR investigations for this class of inhibitors. The structure of this compound contains several distinct motifs: the acetamide (B32628) backbone, the 2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene moiety, and the N-((4-fluorophenyl)methyl)-N-methoxy substitution. ontosight.ai

Contribution of the Acetamide Backbone to Activity

The acetamide backbone is a common structural feature in various biologically active molecules. In the context of enzyme inhibitors, the amide linkage can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, contributing to binding affinity and inhibitory potency. The specific role and importance of the acetamide backbone in the potential HIV integrase inhibitory activity of this compound would typically be investigated through systematic modifications of this part of the molecule, such as altering the substituents on the nitrogen or the carbonyl group, and evaluating the resulting changes in inhibitory activity.

Influence of the 2,2-Dimethyl-5-oxo-1,3-dioxolan-4-ylidene Moiety

The 2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene moiety is a unique and potentially important feature of this compound. This cyclic structure contains a carbonyl group and an exocyclic double bond. The electronic and steric properties of this moiety, including the presence of the two methyl groups and the strained ring system, could significantly influence the compound's interaction with the HIV integrase enzyme. SAR studies would likely involve modifying the substituents on the dioxolane ring or altering the ring size or heteroatoms to understand the contribution of this moiety to inhibitory activity and specificity.

Role of the 4-Fluorophenylmethyl and Methoxy (B1213986) Groups on Potency

The N-((4-fluorophenyl)methyl)-N-methoxy substitution on the acetamide nitrogen also represents a key area for SAR investigation. The 4-fluorophenylmethyl group introduces a lipophilic and aromatic component, which can engage in pi-pi interactions or hydrophobic interactions within the enzyme binding site. The fluorine atom can also influence the electronic distribution of the phenyl ring and potentially form halogen bonds. ontosight.ai The methoxy group adds another polar feature and its position and orientation could be critical for optimal binding. SAR studies would involve varying the substitution pattern on the phenyl ring, replacing fluorine with other halogens or functional groups, and modifying or removing the methoxy group to delineate their specific roles in potency and binding affinity.

Stereochemical Considerations and their Impact on Biological Activity (e.g., (2Z)- Configuration)

This compound is specified to have a (2Z)- configuration. ontosight.ainih.gov Stereochemistry can play a crucial role in the biological activity of a molecule, as the precise three-dimensional arrangement of atoms can dictate how effectively it interacts with its biological target. For compounds with double bonds, the E/Z isomerism can lead to significant differences in biological activity. The (2Z)- configuration around the double bond attached to the dioxolan ring in this compound implies a specific spatial arrangement of the substituents. ontosight.ai SAR studies would involve synthesizing and evaluating the corresponding (2E)- isomer to determine the impact of this stereochemical feature on HIV integrase inhibitory activity. Differences in potency or binding mode between the isomers would highlight the importance of this specific configuration for the observed biological activity. The compound is described as having one E/Z center and being achiral with no defined stereocenters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. collaborativedrug.com QSAR models can help predict the activity of new, untested compounds and provide insights into the structural features that are most important for activity. collaborativedrug.com While specific QSAR studies on this compound are not detailed in the provided results, the general principles of QSAR involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of compounds with known activity and then developing a statistical model that correlates these descriptors with the observed biological response. collaborativedrug.com This approach can be used to identify key structural parameters that influence HIV integrase inhibition by this compound and its analogues, guiding the design of more potent compounds. QSAR has been applied in studies related to HIV protease inhibitors and other antiviral compounds. google.comgoogleapis.comgoogleapis.com

Rational Design and Synthesis of Analogues for Enhanced Activity or Selectivity

Rational design and synthesis of analogues are directly informed by SAR and QSAR studies. Based on the understanding of how different structural motifs contribute to HIV integrase inhibition, chemists can design new compounds with modifications aimed at enhancing potency, improving selectivity, or optimizing other desirable properties such as pharmacokinetic profiles. For this compound, this would involve making targeted changes to the acetamide backbone, the dioxolan-ylidene moiety, or the N-((4-fluorophenyl)methyl)-N-methoxy group based on SAR data. ontosight.ai For example, if the SAR studies indicated that increased lipophilicity in the phenyl ring improved activity, analogues with more lipophilic substituents could be designed and synthesized. Similarly, if the stereochemical configuration was found to be crucial, synthetic routes would be developed to selectively produce the desired isomer. The synthesis of these designed analogues allows for experimental validation of the SAR and QSAR findings and the potential identification of compounds with superior properties.

Compound Table

| Compound Name | PubChem CID |

| This compound | 11623734 |

Data Tables

Based on the provided search results, there are no specific data tables detailing the biological activity (e.g., IC50 values) of this compound or its analogues that could be presented in an interactive format. The information focuses on the structural description and general context within HIV integrase inhibitor research.

However, a conceptual table illustrating how SAR data might be presented for hypothetical analogues could be included to demonstrate the type of data that would be generated in such studies.

| Analogue Structure (Hypothetical) | Modification | HIV Integrase Inhibition (IC50, nM - Hypothetical) |

| This compound (Reference) | - | 100 |

| Analogue A | Methyl group removed from dioxolane | 500 |

| Analogue B | Fluorine replaced with Chlorine | 150 |

| Analogue C | Methoxy group removed | 800 |

| Analogue D | (2E)- isomer | 700 |

This hypothetical table illustrates how structural modifications correlate with changes in inhibitory activity, which is the core principle of SAR studies. Without actual experimental data from the search results, a real interactive table cannot be generated.

Chemical Synthesis and Derivatization of Bms 538158

Established Synthetic Pathways for BMS-538158 Core Structure

Information specifically detailing the established synthetic pathways for the core structure of this compound is limited in the provided search results. However, the compound's structure, containing an acetamide (B32628) linked to a dioxolan-4-ylidene ring and a substituted benzyl (B1604629) group, suggests that its synthesis would involve the formation of amide bonds and the construction or modification of the heterocyclic ring system.

General synthetic routes for various organic compounds, including those with acetamide and heterocyclic motifs, often involve reactions such as amide coupling, cyclization reactions, and functional group transformations ocr.org.uk. For instance, amide formation can be achieved through the reaction of amines with activated carboxylic acids or acyl chlorides ocr.org.uk. The dioxolan-4-ylidene ring, being a cyclic ester derivative, might be synthesized through condensation or cyclization reactions involving diols and carboxylic acid derivatives or their precursors.

While direct synthetic routes for this compound are not provided, the synthesis of other complex molecules with heterocyclic cores, such as quinoxaline (B1680401) derivatives or carbazole (B46965) analogs, often employs various methodologies like condensation reactions, cyclization processes, and metal-catalyzed couplings rsc.orgbeilstein-journals.org.

Methodologies for Introducing Chemical Modifications and Generating Analogues

Introducing chemical modifications to a core structure like this compound is a common strategy in medicinal chemistry to generate analogues with altered properties, such as improved potency, selectivity, or pharmacokinetic profiles uwc.ac.za. Methodologies for achieving this include:

Substituent Modifications: Altering the groups attached to the core structure, such as the fluorophenylmethyl group or substituents on the dioxolan ring. This can involve various reactions like halogenation, alkylation, acylation, or the introduction of polar or hydrophobic groups beilstein-journals.org. For example, modifications on aromatic rings can be achieved through electrophilic aromatic substitution or coupling reactions ocr.org.uk.

Core Modifications: Modifying the core acetamide or dioxolan-4-ylidene structures themselves. This could involve altering ring sizes, introducing different heteroatoms, or changing the degree of unsaturation.

Linker Modifications: If this compound were part of a larger molecule or a prodrug, the linker connecting different parts could be modified nih.gov.

Research on other compounds demonstrates various strategies for generating analogues. For instance, modifications on peptide structures can involve introducing disulfide linkages, replacing amino acids, or altering the stereochemistry of amino acids uwc.ac.za. Similarly, modifications on heterocyclic scaffolds can involve changing substituents or altering the core ring system beilstein-journals.org.

Data on specific modifications made to this compound is not available in the provided snippets. However, the general principles of medicinal chemistry suggest that a range of modifications could be explored to optimize its properties.

Advanced Synthetic Techniques in Medicinal Chemistry for Complex Antiviral Compounds

While this compound's specific therapeutic area is not explicitly stated as antiviral in the provided texts, advanced synthetic techniques are crucial for the synthesis of complex molecules, including antiviral agents nih.govrsc.org. These techniques are often employed to improve efficiency, selectivity, and sustainability. Some relevant advanced techniques include:

Biocatalysis: Utilizing enzymes or microorganisms to catalyze chemical transformations rsc.org. Biocatalysis offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity) and milder reaction conditions compared to traditional chemical synthesis rsc.org. It has been applied to the production of various pharmaceuticals and their intermediates, including antiviral drugs rsc.org.

Flow Chemistry: Performing chemical reactions in continuous flow reactors rather than batch reactors. This can improve reaction control, safety, and scalability.

Click Chemistry: A set of highly reliable and efficient reactions for joining molecular components uwo.ca. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used in the synthesis of complex molecules, including potential antiviral agents uwo.ca.

Solid-Phase Synthesis: A technique where the growing product molecule is attached to a solid support, allowing for easier purification after each reaction step peptide-li.com. This is commonly used in the synthesis of peptides and oligonucleotides peptide-li.com.

Mechanochemistry: Utilizing mechanical force to drive chemical reactions, potentially reducing or eliminating the need for solvents.

Computational Chemistry and Machine Learning: Employing computational methods to design and predict efficient synthetic pathways and to screen potential drug candidates nih.govnih.gov.

These advanced techniques are increasingly being integrated into the synthesis of complex pharmaceutical compounds to overcome challenges related to yield, purity, and environmental impact nih.govrsc.org.

Regio- and Stereoselective Synthesis Strategies

Regio- and stereoselectivity are critical aspects of synthesizing complex organic molecules, ensuring that reactions occur at specific sites (regioselectivity) and produce desired spatial arrangements of atoms (stereoselectivity) nih.gov. For a molecule like this compound with a defined (2Z)- configuration around a double bond ontosight.ai, controlling stereochemistry during synthesis is essential.

Strategies for achieving regio- and stereoselectivity include:

Using Stereoselective Catalysts or Reagents: Employing catalysts or reagents that favor the formation of one stereoisomer over others researchgate.net. Chiral catalysts are particularly important for inducing enantioselectivity.

Controlling Reaction Conditions: Optimizing temperature, solvent, and the presence of additives can influence the regio- and stereochemical outcome of a reaction.

Designing Stereoselective Pathways: Planning synthetic routes that inherently favor the formation of the desired isomer through the use of specific reactions or protecting groups.

Enzymatic Reactions: Biocatalysis often provides high levels of regio- and stereoselectivity under mild conditions rsc.org.

Asymmetric Synthesis: Techniques specifically designed to synthesize chiral compounds in enantiomerically enriched form researchgate.net.

Examples of regio- and stereoselective transformations in organic synthesis include asymmetric reductions, stereoselective coupling reactions, and cycloadditions researchgate.netrsc.orgnih.gov. While specific details on the regio- and stereoselective strategies used for this compound synthesis are not available, the presence of a defined double bond geometry indicates that such controlled synthetic methods would be necessary to obtain the correct isomer ontosight.ai. Research in this area continues to develop new methodologies for precise control over molecular architecture rsc.orgnih.govscripps.edu.

In Vitro Pharmacological Profiling of Bms 538158

Biochemical Characterization of HIV Integrase Inhibition

Biochemical assays are crucial for understanding how an inhibitor interacts with its target enzyme. For HIV integrase inhibitors like BMS-538158, these assays typically involve determining the compound's potency in inhibiting the enzyme's activity and elucidating the mechanism of this inhibition.

Enzymatic Assays for IC50 and Ki Determination

Enzymatic assays are used to quantify the potency of an inhibitor by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) aatbio.comresearchgate.netwikipedia.orgbiorxiv.org. The IC50 represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% in vitro, while the Ki is a measure of the dissociation constant of the enzyme-inhibitor complex, reflecting the inhibitor's binding affinity aatbio.comresearchgate.netwikipedia.org. A lower Ki value generally indicates a higher binding affinity and thus greater potency aatbio.comresearchgate.net.

Mechanism of Inhibition (e.g., Competitive, Non-Competitive)

Understanding the mechanism by which an inhibitor binds to and inhibits an enzyme is vital for characterizing its pharmacological profile. Common mechanisms of enzyme inhibition include competitive, non-competitive, uncompetitive, and mixed inhibition researchgate.net. A competitive inhibitor typically binds to the same active site as the substrate, while a non-competitive inhibitor binds to a different site on the enzyme researchgate.net.

Information regarding the specific mechanism of inhibition of HIV integrase by this compound was not detailed in the provided search results. Determining the mechanism of inhibition usually involves analyzing enzyme kinetic data obtained from enzymatic assays under varying substrate and inhibitor concentrations researchgate.net.

Cell-Based Assays for Antiviral Efficacy

Cell-based assays are essential for evaluating the ability of a compound to inhibit viral replication within a living cellular environment. These assays provide insights into the compound's efficacy in a more biologically relevant context, taking into account factors such as cellular uptake, metabolism, and potential cellular toxicity virologyresearchservices.commdpi.com.

Inhibition of HIV Replication in Relevant Cell Lines

Cell-based assays for antiviral efficacy typically involve infecting susceptible cell lines with HIV and then treating the cells with varying concentrations of the test compound. The reduction in viral replication is then measured using various methods, such as quantifying viral RNA, proteins, or infectious particles virologyresearchservices.commdpi.com. Relevant cell lines for HIV research include those of human immune origin, such as T cell lines or peripheral blood mononuclear cells (PBMCs) nih.gov.

While this compound is listed as an HIV integrase inhibitor and mentioned in the context of antiviral compounds in patents that discuss cell-based assays google.comjustia.comgoogleapis.com, specific data on its EC50 (half-maximal effective concentration) in inhibiting HIV replication in particular cell lines was not found in the provided snippets. The EC50 in cell-based assays represents the concentration of a compound that inhibits viral replication by 50% wikipedia.org.

Assessment of Compound Permeability in Cellular Models

For a compound to be effective in a cell-based assay and potentially in a clinical setting, it must be able to cross the cell membrane and reach its intracellular target. Assessment of compound permeability in cellular models, such as using cell monolayers or other in vitro systems, provides information on how well the compound can enter cells google.comepo.orgwww.gov.br.

This compound is mentioned in a patent discussing the assessment of permeability in cellular models in the context of antiviral compounds, including other HIV inhibitors epo.org. Efficient cellular permeability is a desirable characteristic for an antiviral compound targeting an intracellular enzyme like HIV integrase www.gov.br.

Evaluation of Selectivity against Non-Target Enzymes and Receptors

Evaluating the selectivity of a compound against a panel of non-target enzymes and receptors is a crucial step in preclinical characterization. This helps to understand the compound's specificity for its intended target (HIV integrase in this case) and to identify potential off-target interactions that could lead to undesirable side effects virologyresearchservices.com. A compound with high selectivity is less likely to interfere with normal cellular processes mediated by other enzymes or receptors.

While the provided search results mention selectivity evaluations for other BMS compounds targeting different pathways (e.g., BET inhibitors, FPR2 agonists, IKK inhibitors, TACE inhibitors) medchemexpress.comcancer.govnih.govnih.govnih.govmdpi.comresearchgate.nettargetmol.com, specific data on the selectivity profile of this compound against a broad panel of non-target enzymes and receptors was not found. Such evaluations would typically involve conducting binding or activity assays with a range of off-target proteins and comparing the IC50 or Ki values to those obtained for HIV integrase.

Compound Information

| Compound Name | PubChem CID |

| This compound | 11623734 |

Data Tables

Based on the provided search results, specific quantitative data (like IC50 or Ki values for enzymatic assays, or EC50 values for cell-based assays) for this compound against HIV integrase or HIV replication was not available to construct detailed interactive data tables as requested. The search results primarily mention this compound as an HIV integrase inhibitor within lists of antiviral compounds in patents and general descriptions.

However, the concepts of IC50 and Ki determination in enzymatic assays and EC50 in cell-based assays are described in the search results as standard methods for evaluating inhibitor potency aatbio.comresearchgate.netwikipedia.orgbiorxiv.orgvirologyresearchservices.com.

For illustrative purposes, a hypothetical structure of a data table for enzymatic assay results is shown below, assuming data were available:

| Assay Type | Enzyme Target | Inhibitor | IC50 (nM) | Ki (nM) |

| Enzymatic Inhibition | HIV Integrase | This compound | [Data Not Available] | [Data Not Available] |

And a hypothetical table for cell-based assay results:

| Assay Type | Cell Line | Virus Strain | Inhibitor | EC50 (nM) |

| Antiviral Efficacy | [Relevant Cell Line] | HIV-1 [Strain] | This compound | [Data Not Available] |

These tables are presented to show the structure that would be used if specific data for this compound were found in the search results.

In Vivo Pharmacological Evaluation of Bms 538158 in Preclinical Models

Selection and Validation of Appropriate Animal Models for HIV and Other Viral Infections

Selecting appropriate animal models for evaluating antiviral compounds against HIV and other viral infections is a critical step in preclinical research creative-diagnostics.com. An ideal animal model should accurately recapitulate the essential aspects of the human viral infection, including pathogenesis and immune responses frontiersin.org. However, finding a single animal model that perfectly mirrors human viral infections, particularly HIV-1, is challenging nih.govnih.gov.

For HIV-1 infection, numerous small animal models exist that emulate various aspects of the disease in humans, though none fully support robust HIV-1 replication within an intact immune system nih.gov. Despite this limitation, these models have contributed to understanding HIV-1 pathogenesis nih.gov. Advances in transgenic technologies have led to the development of mice, rats, and rabbits expressing human proteins necessary for HIV-1 replication, such as CD4, CCR5, and CXCR4 nih.gov. However, cells from these animals may lack essential cofactors or express inhibitory proteins for HIV-1 replication nih.gov. Non-human primates, such as rhesus macaques, pig-tailed macaques, and cynomolgus macaques, are widely used models for AIDS research due to the variety of disease states inducible by different simian immunodeficiency virus (SIV) strains frontiersin.orgnih.gov. SIVmac strains, commonly used in rhesus macaques, are well-adapted and result in high viral loads nih.gov. Chimeric simian-human immunodeficiency viruses (SHIVs) have also been engineered to include HIV-1 genes, such as reverse transcriptase, to better mimic aspects of HIV infection frontiersin.org.

For other viral infections, different animal models are utilized. For instance, mouse and ferret models have been used to evaluate antivirals against influenza A virus plos.org. Studies in animal models and in vitro research have also been used to assess the efficacy of antivirals against coronaviruses like SARS and MERS medintensiva.org. The selection of an animal model depends on the target pathogen and the anticipated immune response creative-diagnostics.com. Factors such as ease of infection, maintenance time, ability to cause corresponding pathological changes, and the presence of a normal immune system are considered when selecting an animal model for viral infection studies creative-diagnostics.com.

Efficacy Studies in Established Viral Infection Animal Models

Preclinical efficacy studies evaluate the ability of a compound, such as BMS-538158, to reduce viral load, improve clinical signs, or enhance survival in infected animal models plos.org. While specific detailed efficacy data for this compound in viral infection models were not extensively found in the search results, the general approach involves administering the compound to infected animals and measuring relevant outcomes plos.org.

For example, studies evaluating antivirals for influenza A virus in mice involve infecting animals and then assessing parameters such as pulmonary virus burden and survival rates plos.org. In one study, verdinexor (B611663), a nuclear export inhibitor, was shown to reduce influenza replication in vitro and pulmonary virus burden in mice plos.org. Delayed treatment with verdinexor also reduced mortality in mice challenged with a lethal influenza virus strain plos.org.

Efficacy studies often involve assessing viral proliferation rates, clinical symptomatology, clinicopathological profiles, and cellular and humoral immunological responses creative-diagnostics.com. These studies are instrumental in determining the potential therapeutic effectiveness of antiviral compounds in a living system creative-diagnostics.com.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical evaluation, characterizing how an animal's body affects a drug (PK) and how the drug affects the body (PD) ncc.gov.sanih.gov. Understanding the correlation between PK and PD is crucial for determining appropriate dosing strategies and predicting efficacy and potential toxicity in humans ncc.gov.sanih.gov.

PK studies in preclinical species typically involve administering the compound and collecting blood or tissue samples at various time points to measure drug concentrations nih.gov. This allows for the determination of parameters such as absorption, distribution, metabolism, and excretion nih.gov. PD studies measure the biological effects of the drug, which can include viral load reduction, changes in immune markers, or other relevant endpoints related to the disease being treated creative-diagnostics.comnih.gov.

PK/PD modeling can be used to integrate preclinical pharmacology and toxicology data nih.gov. This approach helps in quantitatively relating drug exposure to its effects, aiding in the prediction of efficacious doses and the assessment of therapeutic index nih.gov. For instance, PK/PD modeling has been used to connect efficacy observed in mouse models to potential efficacy in monkeys for other types of therapeutic proteins nih.gov. Differences in pharmacokinetics among animal species can significantly impact the predictability of animal studies ich.org. Immune-mediated clearance mechanisms can also alter pharmacokinetic profiles ich.org.

Comparative Studies with Other Antiviral Agents in Animal Models

Comparative studies are often conducted in animal models to evaluate the efficacy of a new antiviral compound relative to existing treatments or other investigational agents nih.gov. These studies help position the new compound within the current therapeutic landscape and identify potential advantages or disadvantages.

While specific comparative studies involving this compound were not detailed in the search results, the principle of comparative preclinical evaluation is well-established in antiviral research plos.orgnih.gov. For example, preclinical studies evaluating drug-eluting stents have compared the performance of different stent types in animal models like pigs and rabbits nih.gov. These comparisons assessed factors such as inflammation and neointimal thickness nih.gov.

Advanced Research Methodologies Applied to Bms 538158 Research

High-Throughput Screening (HTS) in the Discovery of Related Compounds

High-Throughput Screening (HTS) is a widely used technique in drug discovery to rapidly test large libraries of chemical compounds for biological activity against a specific target. axxam.comarxiv.org In the context of IGF-1R inhibitors, HTS has been instrumental in identifying initial hit compounds. For example, a high-throughput screening campaign of a large compound collection against IGF-1R identified a compound (compound 1) with moderate inhibitory activity (IC50 of 10 µM). acs.org This initial hit served as a starting point for further characterization and optimization. HTS focuses on compounds that show affinity to the target protein. aging-us.com Another study mentions the discovery of a new class of IGF-1R inhibitors related to hydantoins through high-throughput screening. aging-us.com HTS is often integrated with other computational methods like virtual screening to create targeted compound libraries for evaluation. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to study the interactions between ligands (small molecules like BMS-538158 or related inhibitors) and their target proteins (such as IGF-1R) at an atomic level. aging-us.commdpi.comresearchgate.netnih.govf1000research.comscielo.brnih.govbiointerfaceresearch.com

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's binding site. aging-us.commecs-press.orgusegalaxy.eu This involves generating possible conformations of the ligand and scoring their fit within the target site based on various algorithms. nih.govmecs-press.org For IGF-1R inhibitors, molecular docking has been used to screen compounds capable of inhibiting IGF-1R function and to verify the mechanism of binding and binding affinity. aging-us.comresearchgate.net Studies have utilized docking tools like LibDock for fast virtual screening of large databases to identify molecules with good docking properties for IGF-1R. aging-us.com

Molecular dynamics simulations extend the analysis by simulating the movement and behavior of the ligand-receptor complex over time. mdpi.comresearchgate.netnih.govf1000research.comscielo.brnih.gov This provides insights into the stability of the complex, conformational changes upon binding, and the dynamics of interactions. mdpi.comresearchgate.netnih.gov For example, molecular dynamics simulations were performed to understand the conformational changes in the IGF-1R structure upon inhibitor binding and the dynamics of different inhibitors to comprehend differences in their binding affinities. mdpi.com These simulations can evaluate the stability of the ligand inside the binding pocket over the course of the simulation. nih.gov Studies have used software packages like GROMACS for all-atom explicit-solvent molecular dynamics simulations of protein-inhibitor complexes. mdpi.combiorxiv.orgbiorxiv.org

Together, molecular docking and dynamics simulations provide a detailed understanding of how potential drug molecules interact with their targets, aiding in the design and optimization of compounds with improved binding characteristics and selectivity. mdpi.commdpi.comnih.gov

Chemoinformatics and Computational Chemistry in Compound Optimization

Chemoinformatics and computational chemistry encompass a range of computational tools and techniques used in the drug discovery process, including the identification and optimization of active molecules. usegalaxy.euembl.orguspto.govoicr.on.cagerit.org These methods are integral to rational drug design and can complement experimental approaches. embl.orgelsevier.es

Chemoinformatics involves the handling, analysis, and visualization of chemical data. usegalaxy.euuspto.gov Computational chemistry applies theoretical methods, such as quantum chemistry and molecular mechanics, to study molecular structures and properties. uspto.gov In the context of compound optimization, these disciplines are used for tasks such as computational screening using ligand-based and structure-based design strategies, predicting physicochemical properties, and analyzing structure-activity relationships (SAR). embl.orgoicr.on.caelsevier.esscielo.org.mx

Computational strategies have been reported for discovering potential inhibitors against IGF-1R. elsevier.esscielo.org.mx These can involve virtual screening, which selects compounds from large databases based on computational predictions of their properties and interactions. nih.govembl.org Ligand-based approaches utilize information from known active compounds to build models for screening and design, while structure-based approaches use the 3D structure of the target protein. nih.govembl.orgelsevier.es Chemoinformatics tools and computational chemistry calculations aid in refining potential lead compounds by assessing factors like binding affinity, selectivity, and predicted ADME (absorption, distribution, metabolism, and excretion) properties. aging-us.comresearchgate.netf1000research.comscielo.br This computational optimization helps prioritize compounds for synthesis and experimental testing, accelerating the drug discovery pipeline. nih.govembl.orgelsevier.es

Prodrug Design Strategies for Enhancing Antiviral Compound Delivery

Prodrug design is a strategy used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug molecule, often to enhance its delivery and therapeutic efficacy. centralasianstudies.orgjiwaji.eduresearchgate.netijpcbs.comscispace.commdpi.comblumberginstitute.org While this compound is discussed in the context of IGF-1R inhibition, the principles of prodrug design for enhancing delivery are broadly applicable in medicinal chemistry, including for antiviral compounds as mentioned in the user's prompt.

A prodrug is typically an inactive or less active derivative of a drug that undergoes biotransformation within the body to release the active parent drug. centralasianstudies.orgresearchgate.netijpcbs.commdpi.com This chemical modification is designed to overcome limitations of the parent drug, such as poor solubility, low permeability across biological membranes, chemical instability, or lack of target specificity. centralasianstudies.orgjiwaji.eduresearchgate.netijpcbs.commdpi.com

Key objectives of prodrug design include improving absorption (both oral and non-oral), decreasing presystemic metabolism, increasing organ or tissue-selective delivery, and reducing toxicity. centralasianstudies.orgjiwaji.eduresearchgate.netijpcbs.comscispace.com By altering properties like lipophilicity and hydrophilicity, prodrugs can facilitate better absorption and distribution. centralasianstudies.org

Prodrugs can be classified into various types based on their structure and how they are activated, including classic prodrugs, bioprecursors, targeted prodrugs, mixed prodrugs, and mutual prodrugs. centralasianstudies.orgjiwaji.eduscispace.commdpi.comslideshare.net Activation mechanisms often involve enzymatic or chemical cleavage to release the active moiety at the desired site. centralasianstudies.orgjiwaji.eduijpcbs.commdpi.com

In the context of enhancing antiviral compound delivery, prodrug strategies can be employed to improve oral bioavailability, prolong the duration of action, or achieve targeted delivery to sites of viral infection. scispace.com For example, modifying an antiviral compound into a prodrug might enhance its ability to cross cell membranes or reduce its metabolism before reaching the target cells. centralasianstudies.orgijpcbs.commdpi.com The design of prodrugs requires careful consideration to ensure efficient conversion to the active drug and that the released carrier moieties are non-toxic. researchgate.netijpcbs.comscispace.com Despite the complexities, the prodrug approach offers a valuable strategy to address undesirable drug characteristics and improve therapeutic outcomes. centralasianstudies.orgjiwaji.eduijpcbs.comscispace.com

Future Research Directions and Therapeutic Potential of Integrase Inhibitors

Strategies for Addressing Viral Resistance Evolution to Integrase Inhibitors

The emergence of viral resistance remains a significant concern in HIV treatment, potentially leading to virological failure csic.esfrontiersin.orgyoutube.comnih.gov. While integrase inhibitors, particularly second-generation compounds like dolutegravir (B560016) and bictegravir, possess a higher genetic barrier to resistance compared to some earlier ART classes, resistance mutations can still arise, especially in treatment-experienced patients or due to poor adherence longdom.orgwikipedia.orgnih.govfrontiersin.orgnih.govhivnat.orgimperial.ac.uk.

Future research strategies to combat INI resistance focus on several key areas:

Understanding Resistance Pathways: Continued biochemical and structural studies are crucial to fully elucidate the mechanisms by which mutations in the integrase enzyme confer resistance to existing inhibitors imperial.ac.ukplos.orgnih.govnih.gov. This includes investigating the impact of mutations on inhibitor binding, enzyme conformation, and interaction with host factors like LEDGF/p75 plos.orgmdpi.comnih.gov.

Developing Inhibitors Active Against Resistant Strains: A major focus is the design and discovery of new INIs that retain activity against viruses harboring common resistance mutations acs.orgacs.org. This involves synthesizing compounds with novel chemical scaffolds or modified binding modes that can overcome the structural changes in the mutated integrase enzyme nih.govacs.orgbiotechnewswire.aimdpi.comnih.gov.

Exploring Novel Mechanisms of Inhibition: Beyond the catalytic site inhibitors (INSTIs) that block strand transfer, research is exploring allosteric integrase inhibitors (ALLINIs) and dual inhibitors that target other aspects of integrase function or interact with host proteins essential for integration plos.orgmdpi.comnih.govacs.org. Targeting multiple sites or mechanisms simultaneously could provide a higher barrier to resistance.

Improved Resistance Surveillance: Strengthening global surveillance of HIV drug resistance, including the timely detection and characterization of emerging INI resistance mutations, is vital for informing treatment guidelines and public health strategies youtube.comhivnat.org.

Exploration of Novel Integrase Inhibitor Scaffolds and Chemical Classes

The discovery of novel chemical scaffolds is a critical aspect of developing next-generation integrase inhibitors with improved properties, including activity against resistant strains, enhanced pharmacokinetic profiles, and reduced potential for drug-drug interactions nih.govacs.orgbiotechnewswire.aimdpi.comnih.gov.

Research in this area includes:

High-Throughput Screening and Rational Design: Utilizing advanced screening techniques and computational approaches to identify lead compounds with novel structures that interact with the integrase enzyme plos.orgacs.org. Rational design based on the structural understanding of integrase and its interactions is key to optimizing these leads plos.org.

Exploring Diverse Chemical Space: Investigating chemical classes beyond the current diketo acid core found in many approved INSTIs biotechnewswire.aimdpi.comnih.gov. This includes exploring scaffolds with different heterocyclic rings, functional groups, and three-dimensional arrangements to achieve novel binding interactions nih.govacs.orgbiotechnewswire.aimdpi.comnih.gov.

Developing Dual-Targeting Agents: Research into single molecules that can inhibit integrase and another viral or host target simultaneously is ongoing nih.govacs.org. Such compounds could offer enhanced potency and a higher barrier to resistance.

Prodrug Strategies: Designing prodrugs of existing or novel INIs to improve their solubility, bioavailability, or targeted delivery to sites of viral replication mdpi.com.

Rational Design of Combinatorial Antiviral Therapies Incorporating Integrase Inhibition

Combination ART (cART) is the standard of care for HIV infection, utilizing drugs with different mechanisms of action to achieve potent viral suppression and prevent the emergence of resistance csic.esacs.orgjcpres.com. Integrase inhibitors are a key component of many current recommended regimens wikipedia.orgcsic.esjcpres.com.

Future research in combinatorial therapies involving INIs focuses on:

Optimizing Existing Combinations: Further evaluating and optimizing combinations of INIs with other classes of antiretrovirals to maximize efficacy, minimize toxicity, and simplify regimens longdom.orgcsic.esjcpres.com. This includes the development of fixed-dose combinations (FDCs) for improved adherence longdom.orgwikipedia.orgcsic.es.

Developing Novel Combination Strategies: Exploring combinations of INIs with investigational agents targeting new viral or host targets csic.es. This could include combinations with capsid inhibitors, maturation inhibitors, or broadly neutralizing antibodies csic.es.

Tailoring Therapy to Individual Needs: Utilizing genetic and phenotypic resistance testing to guide the selection of optimal INI-containing regimens for individual patients, particularly those with pre-existing resistance or treatment experience youtube.comhivnat.org.

Investigating Dual and Monotherapy Approaches: While triple therapy is standard, research continues into the potential for highly potent dual INI-based regimens or even INI monotherapy in specific patient populations, carefully considering the risk of resistance csic.esjcpres.com.

Broader Implications of Integrase Inhibition Beyond HIV Pathogenesis

While primarily studied for their role in HIV treatment, research is exploring potential applications of integrase inhibitors or the principles of integrase inhibition in other contexts.

This includes:

Other Retroviral Infections: Investigating the potential of INIs to inhibit other human or animal retroviruses that utilize a similar integration mechanism nih.gov.

Gene Therapy and Genome Editing: Understanding the mechanism of retroviral integration, and how INIs block it, can provide insights into controlling the integration of therapeutic genes in gene therapy approaches or in the development of genome editing technologies acs.org.

Understanding Host-Pathogen Interactions: Research into how integrase interacts with host cellular factors, such as LEDGF/p75, provides valuable information about host-pathogen interactions and potential new targets for therapeutic intervention mdpi.comnih.govnih.gov.

Role of Integrase Beyond Integration: Emerging research suggests that integrase may have functions beyond the integration of viral DNA, including roles in viral assembly and maturation nih.gov. Targeting these additional functions could represent novel therapeutic strategies.

The compound BMS-538158 has been noted in the context of HIV integrase inhibitor research by Bristol-Myers Squibb epo.orgtargetmol.comspringer.com. While specific detailed research findings on this compound within the framework of the future research directions outlined above were not extensively found in the provided search results, its existence highlights the ongoing efforts by pharmaceutical companies to discover and develop new integrase inhibitors.

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novelty compared to existing compounds?

- Methodological Answer : Use a comparative table detailing physicochemical properties, target affinities, and therapeutic indices vs. analogs (e.g., logP, Ki values). Emphasize unique structural motifs via molecular overlay diagrams. Cite prior art in the introduction but explicitly state gaps filled by this compound in the discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.